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Compound of Interest

8-Hydroxy-3,4-dihydroquinolin-
2(1h)-one

Cat. No.: B194374

Compound Name:

An In-Depth Technical Guide to 8-Hydroxy-3,4-
dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to
the dihydroquinolinone class. This scaffold is of significant interest in medicinal chemistry due
to its presence in a variety of biologically active molecules. The incorporation of a hydroxyl
group at the 8-position of the dihydroquinolinone core can significantly influence its
physicochemical properties and biological activity, making it a valuable subject of study for drug
discovery and development. This technical guide provides a comprehensive overview of the
known physical and chemical properties of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one,
detailed experimental protocols for its synthesis and characterization, and an exploration of its
biological activities.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 8-Hydroxy-3,4-dihydroquinolin-
2(1H)-one is presented below. It is important to note that while some experimental data is
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available for isomeric compounds, specific experimental values for the 8-hydroxy isomer are

not widely reported in the literature.

Property Value Source
8-hydroxy-3,4-dihydro-1H-

IUPAC Name o PubChem[1]
quinolin-2-one

CAS Number 52749-50-5 PubChem[1]

Molecular Formula CoHoNO2 PubChem[1]

Molecular Weight 163.17 g/mol PubChem[1]
Not available. (Isomers: 5-

Melting Point hydroxy: 239-243 °C; 7- N/A
hydroxy: 230-242 °C)

Boiling Point Not available N/A

Solubility Not available N/A

pKa Not available N/A

XLogP3 0.7 PubChem[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 8-Hydroxy-3,4-

dihydroquinolin-2(1H)-one is not readily available in the reviewed literature, general methods

for the synthesis of dihydroquinolinones can be adapted. One common approach involves the

reduction of the corresponding quinolin-2(1H)-one.

General Synthetic Approach: Reduction of 8-
Hydroxyquinolin-2(1H)-one

A potential synthetic route to 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one is the selective
reduction of the C3-C4 double bond of 8-hydroxyquinolin-2(1H)-one.
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Reaction Conditions

8-Hydroxyquinolin-2(1H)-one Reducing Agent Solvent Temperature

Reaction

:

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Click to download full resolution via product page

General Synthetic Scheme

Experimental Protocol (Hypothetical):

« Dissolution: Dissolve 8-hydroxyquinolin-2(1H)-one in a suitable solvent such as ethanol or
methanol.

» Addition of Reducing Agent: Add a selective reducing agent, for example, sodium
borohydride (NaBHa4) or catalytic hydrogenation (e.g., H2/Pd-C).

e Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the
progress by thin-layer chromatography (TLC).

o Work-up: Upon completion, neutralize the reaction mixture if necessary, and remove the
solvent under reduced pressure.

« Purification: Purify the crude product by recrystallization or column chromatography to obtain
pure 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one.

Characterization Data
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Specific experimental spectral data for 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one is limited in
the available literature. However, characteristic spectral features can be predicted based on its
structure and data from related compounds like 8-hydroxyquinoline.

Table 2: Predicted Spectroscopic Data

Technique Expected Features

Signals for aromatic protons (approx. 6.5-7.5
ppm), signals for the aliphatic protons of the

1H NMR dihydro-ring system (approx. 2.5-3.5 ppm), a
broad singlet for the N-H proton, and a singlet
for the phenolic -OH proton.

Signals for aromatic carbons, a carbonyl carbon
13C NMR signal (approx. 170 ppm), and signals for the
aliphatic carbons.

A broad O-H stretching band (approx. 3200-

3600 cm™1), an N-H stretching band (approx.
IR Spectroscopy 3200-3400 cm™1), a C=0 stretching band

(approx. 1650-1680 cm~1), and C-H stretching

and bending vibrations.

M Spect . A molecular ion peak (M*) corresponding to the
ass Spectrometr
P Y molecular weight of 163.17 g/mol .

Biological Activity and Potential Sighaling Pathways

The biological activities of 8-hydroxyquinoline and its derivatives are well-documented and
primarily attributed to their ability to chelate metal ions.[2][3] This chelation can interfere with
the function of metalloenzymes, disrupting essential cellular processes in pathogens. While
specific studies on 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one are scarce, it is plausible that it
shares some of the biological activities of the broader 8-hydroxyquinoline class, including
antimicrobial and cytotoxic effects. One study has reported weak cytotoxic and antimicrobial
activities for 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one, though detailed experimental data was
not provided.
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The general mechanism of action for 8-hydroxyquinolines often involves the inhibition of
enzymes like RNase and the chelation of heavy metals.[2]

Potential Antimicrobial Mechanism

The antimicrobial activity of 8-hydroxyquinoline derivatives is often linked to their ability to
disrupt cellular functions by chelating essential metal ions required by microbial enzymes.

8-Hydroxy-3,4-dihydro-
quinolin-2(1H)-one

Essential Metal Ions
(e.g., Fe?*, Zn?*)

Chelates

Metal Chelation

[nhibits

Metalloenzyme

Bacterial Cell Death

Click to download full resolution via product page

Hypothesized Antimicrobial Mechanism

Experimental Workflow for Biological Assays

To further elucidate the biological profile of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one, a
series of in vitro assays would be necessary.
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Workflow for Biological Evaluation

Experimental Protocols for Biological Assays:
o Cytotoxicity Assay (MTT Assay):
o Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one

[e]

for a specified period (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

[e]

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

o

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader

[¢]

to determine cell viability.
e Antimicrobial Assay (Minimum Inhibitory Concentration - MIC):

o Prepare a series of twofold dilutions of 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one in a
suitable broth medium in a 96-well plate.

o Inoculate each well with a standardized suspension of the target microorganism (bacteria

or fungi).
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o Incubate the plate under appropriate conditions (temperature and time) for microbial
growth.

o The MIC is determined as the lowest concentration of the compound that visibly inhibits
microbial growth.

Conclusion

8-Hydroxy-3,4-dihydroquinolin-2(1H)-one represents a promising scaffold for further
investigation in the field of medicinal chemistry. While there is a significant lack of specific
experimental data for this compound, its structural similarity to other biologically active 8-
hydroxyquinoline derivatives suggests potential for antimicrobial and cytotoxic activities.
Further research is warranted to fully elucidate its physicochemical properties, develop efficient
synthetic routes, and comprehensively evaluate its biological profile. The experimental
workflows and potential mechanisms of action outlined in this guide provide a framework for
future studies aimed at unlocking the therapeutic potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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